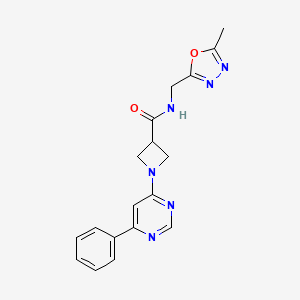![molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4](/img/structure/B2375751.png)
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is represented by the linear formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is 262.31 .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Catalysis Research has demonstrated the use of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and similar compounds in stereoselective synthesis. For instance, benzyl carbamates undergo syn-carbolithiation reactions, producing configurationally stable lithiated benzyl carbamates. This process, particularly when carried out in the presence of chiral diamines, offers moderate enantiofacial differentiation, which is crucial in the synthesis of stereochemically complex molecules (Peters et al., 2002).
Catalytic Applications in Organic Synthesis Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have also been employed in catalytic reactions. For instance, the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates catalyzed by Au(I) compounds have been shown to effectively form piperidine and oxygen heterocycles, respectively (Zhang et al., 2006).
Cholinesterase Inhibition and Potential Therapeutic Applications Silicon-based carbamate derivatives, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate analogs, have been synthesized and studied for their inhibitory activity against acetyl- and butyrylcholinesterase (AChE/BChE). These studies are significant for understanding the mechanism of action of potential therapeutic agents (Bąk et al., 2019).
Mechanochemical Synthesis Methods Mechanochemical methods have been used for the synthesis of carbamates, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives. This approach is recognized for its eco-friendly nature and enhancement of reactivity under mild conditions (Lanzillotto et al., 2015).
Neurological Research In neurological research, the synthesis and characterization of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have been crucial in the development of selective neuronal nicotinic receptor (NNR) agonists. These compounds play a significant role in understanding and potentially treating neurological disorders (Ji et al., 2005).
Chemical Kinetics and Reaction Mechanisms The kinetics of reactions involving benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and related compounds have been extensively studied. For example, the oxidation kinetics of substituted benzyl alcohols by ethyl chlorocarbamate provides insights into reaction mechanisms and the influence of substituents on reaction rates (Jain & Banerji, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBCOWVHMRKRL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)
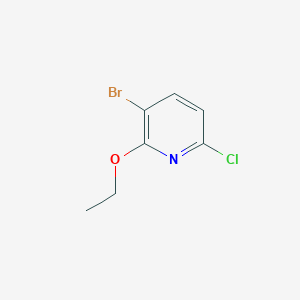
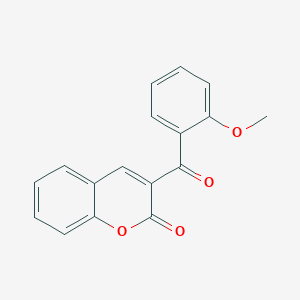
![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
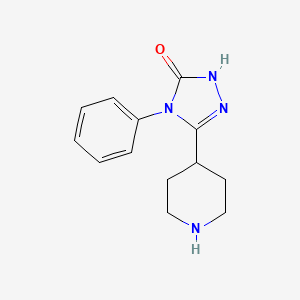
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
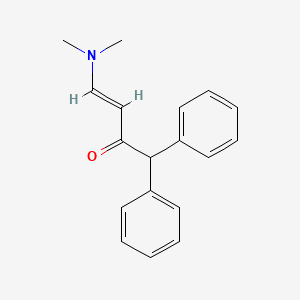
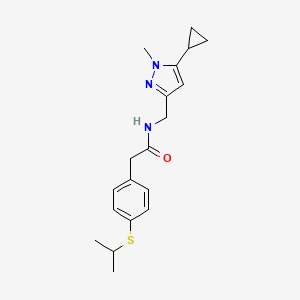

![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)

